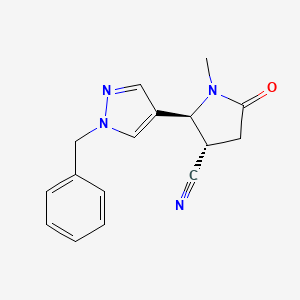

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBHIXXUERQSOC-CJNGLKHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a compound that has garnered attention due to its potential neuroprotective properties and its ability to interact with NMDA receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzylpyrazole moiety. Its chemical formula is C₁₈H₁₈N₄O, and it possesses several functional groups that contribute to its biological activity.

Research indicates that this compound exerts its effects primarily through modulation of the NMDA receptor pathway. Specifically, it has been shown to:

- Inhibit Calcium Influx : The compound reduces calcium ion influx induced by NMDA, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .

- Regulate NR2B Subunit : It suppresses the upregulation of the NR2B subunit of the NMDA receptor, further indicating its role as a neuroprotective agent .

Neuroprotective Activity

A study evaluated the protective effects of this compound against NMDA-induced cytotoxicity in vitro. Key findings include:

| Parameter | Value |

|---|---|

| IC50 (neuroprotection) | Lower than reference compound 1 (ifenprodil) |

| Metabolic Stability | Excellent |

| Learning & Memory Improvement | Significant in vivo enhancement observed |

The compound demonstrated promising neuroprotective effects, particularly in preventing neuronal death due to excitotoxicity .

Behavioral Studies

In vivo studies have been conducted to assess the impact of this compound on cognitive functions. The results indicated:

- Significant improvements in learning and memory tasks.

- Enhanced behavioral outcomes compared to control groups.

These findings suggest that the compound may have therapeutic potential for conditions characterized by cognitive deficits, such as Alzheimer's disease.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other neuroprotective agents was performed:

| Compound | IC50 (Neuroprotection) | Mechanism of Action |

|---|---|---|

| Ifenprodil | Reference | NR2B antagonist |

| Compound 12k (similar) | Higher potency | NR2B modulation |

| (2S,3S)-Compound | Lower than ifenprodil | NMDA receptor modulation |

This comparison highlights the potential of this compound as a viable candidate for further development in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.